Cas no 2227803-02-1 ((2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol)

(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
- EN300-1777377
- 2227803-02-1
-
- Inchi: 1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3/t6-/m0/s1
- InChI Key: FXRNAGNOINETTA-LURJTMIESA-N
- SMILES: S1C(C)=NC(=C1)CC[C@H](C)O
Computed Properties
- Exact Mass: 171.07178521g/mol
- Monoisotopic Mass: 171.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 61.4Ų
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777377-1.0g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1777377-5g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1777377-0.5g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1777377-10.0g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1777377-2.5g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1777377-0.05g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1777377-0.1g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1777377-0.25g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1777377-5.0g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1777377-10g |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
2227803-02-1 | 10g |
$7927.0 | 2023-09-20 |
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
Recent Advances in the Study of (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol (CAS: 2227803-02-1)
The compound (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol (CAS: 2227803-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral thiazole derivative has been identified as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. Recent studies have explored its role as a precursor in the development of novel small-molecule inhibitors and modulators, highlighting its versatility in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol could be efficiently converted into analogs with enhanced binding affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety disorders and epilepsy. The study also reported improved metabolic stability compared to earlier-generation compounds, addressing a key challenge in CNS drug development.
In parallel research, scientists have explored the compound's anti-inflammatory properties. A recent preprint on bioRxiv (2024) described how structural modifications of (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol yielded derivatives with potent inhibitory effects on NLRP3 inflammasome activation. These findings open new avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. The study employed molecular docking simulations to elucidate the compound's interaction with key inflammatory pathway proteins.
The synthetic accessibility of (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development detailed an improved asymmetric synthesis route with 92% enantiomeric excess and 85% overall yield, representing a significant advancement in scalable production. This development is particularly important as demand for the compound increases in both academic and industrial research settings.
Looking forward, several pharmaceutical companies have included (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol in their preclinical pipelines. Its unique structural features - combining a chiral alcohol with a thiazole heterocycle - provide multiple points for structural diversification, making it a valuable scaffold for medicinal chemistry programs. Current research efforts are focusing on optimizing its pharmacokinetic properties while maintaining its favorable safety profile observed in preliminary toxicity studies.
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